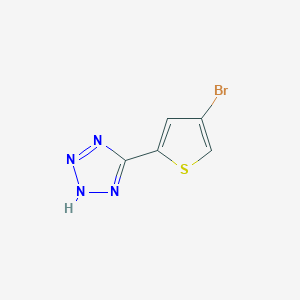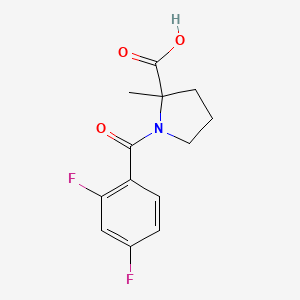![molecular formula C15H18N2O4 B7578823 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578823.png)
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid, also known as MPHC, is a bicyclic amino acid derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer progression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which helps to protect neurons from damage. In infectious diseases, this compound has been shown to disrupt the cell membrane integrity of bacteria and viruses, which leads to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have a range of biochemical and physiological effects that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the identification of novel derivatives of this compound that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Synthesemethoden
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized through a multi-step synthetic procedure that involves the reaction of 2-methoxypyridine-3-carboxylic acid with bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride in the presence of a coupling agent. The resulting intermediate is then treated with ammonia to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membrane integrity.
Eigenschaften
IUPAC Name |
3-[(2-methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-14-10(3-2-6-16-14)13(18)17-12-9-5-4-8(7-9)11(12)15(19)20/h2-3,6,8-9,11-12H,4-5,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKDEUACJDAYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)